2,9-Diphenethyl-3a,6-dihydro-anthra
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Overview
Description
2,9-Diphenethyl-3a,6-dihydro-anthra is an organic compound with a complex structure that includes phenethyl groups and a partially hydrogenated anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diphenethyl-3a,6-dihydro-anthra typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of anthracene with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,9-Diphenethyl-3a,6-dihydro-anthra can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the anthracene core to a fully hydrogenated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Halogenated phenethyl derivatives.
Scientific Research Applications
2,9-Diphenethyl-3a,6-dihydro-anthra has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,9-Diphenethyl-3a,6-dihydro-anthra involves its interaction with various molecular targets. The phenethyl groups can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. The compound may also interact with cellular membranes, altering their properties and influencing cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,9-Diphenethyl-3a,6-dihydro-anthracene: A closely related compound with similar structural features.
2,9-Diphenethyl-3a,6-dihydro-phenanthrene: Another compound with a similar core structure but different ring fusion.
Uniqueness
2,9-Diphenethyl-3a,6-dihydro-anthra is unique due to its specific substitution pattern and the presence of phenethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C40H28N2O4 |
---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C40H28N2O4/c43-37-29-15-11-25-27-13-17-31-36-32(40(46)42(39(31)45)22-20-24-9-5-2-6-10-24)18-14-28(34(27)36)26-12-16-30(35(29)33(25)26)38(44)41(37)21-19-23-7-3-1-4-8-23/h1-13,15-18,30H,14,19-22H2 |
InChI Key |
XBRCPAMBVIZHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3=C(C=CC4=C5C=CC6=C7C5=C(C1=C43)C=CC7C(=O)N(C6=O)CCC8=CC=CC=C8)C(=O)N(C2=O)CCC9=CC=CC=C9 |
Origin of Product |
United States |
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